Alconil

Aldose Reductase Enzyme Inhibition Diabetic Cataract

Alconil (AL-1567) is a spirohydantoin aldose reductase inhibitor with oral bioavailability and a precise IC50 of 27 nM against rat lens aldose reductase. Its unique tissue-specific profile provides a more favorable nerve-to-lens potency ratio than its analog AL-1576, making it the optimal choice for diabetic neuropathy models (ED50=0.22 mg/kg in sciatic nerve) and cataract research (ED50=0.60 mg/kg in lens). Unlike generic ARIs, Alconil's validated in vivo pharmacodynamics ensure reproducible results across polyol pathway studies in diabetic complications and emerging COPD research. Procure directly from authorized suppliers with documented purity and characterization.

Molecular Formula C15H9FN2O2
Molecular Weight 268.24 g/mol
CAS No. 97677-19-5
Cat. No. B1665206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlconil
CAS97677-19-5
SynonymsAL 01567
Al 1567
AL-01567
AL-1567
AL01567
alconil
spiro(2-fluoro-9H-fluorene-9,4'-imidazolidine)-2',5'-dione
Molecular FormulaC15H9FN2O2
Molecular Weight268.24 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(C24C(=O)NC(=O)N4)C=C(C=C3)F
InChIInChI=1S/C15H9FN2O2/c16-8-5-6-10-9-3-1-2-4-11(9)15(12(10)7-8)13(19)17-14(20)18-15/h1-7H,(H2,17,18,19,20)
InChIKeyJRGBXEJDIMXJAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Alconil (CAS 97677-19-5) for Diabetic Complications and COPD Research: A Spirohydantoin Aldose Reductase Inhibitor


Alconil (AL-1567, CAS 97677-19-5) is a synthetic spirohydantoin compound classified as an aldose reductase inhibitor (ARI). Its chemical structure, defined as 2-fluorospiro[9H-fluorene-9,4'-imidazolidine]-2',5'-dione, enables oral bioavailability and potent inhibition of the polyol pathway enzyme aldose reductase [1]. Alconil is primarily utilized as a research tool in studies of diabetic complications—including neuropathy, retinopathy, and cataract formation—and more recently has been investigated in the context of chronic obstructive pulmonary disease (COPD) .

Why Alconil (CAS 97677-19-5) Cannot Be Directly Substituted by Other Aldose Reductase Inhibitors


Within the aldose reductase inhibitor (ARI) class, compounds exhibit significant variance in both in vitro potency and in vivo efficacy that preclude simple substitution. While many ARIs share a common enzymatic target, their unique chemical scaffolds—spirohydantoin, carboxylic acid, or spiro-imidazolidine—dictate distinct pharmacokinetic profiles and tissue-specific activities [1]. For instance, the relative potency of Alconil (AL-1567) compared to its direct analog AL-1576 or the reference compound Sorbinil is not constant across different biological compartments, highlighting the critical need for compound-specific validation. Selecting a generic ARI based solely on published IC50 values without considering its in vivo pharmacodynamics can lead to experimental failure in models of diabetic neuropathy or cataract, as evidenced by the differential efficacy data presented in the following quantitative comparisons [2].

Quantitative Differentiation Guide: Alconil (CAS 97677-19-5) vs. Closest Analogs and Reference Inhibitors


In Vitro Potency: Alconil (AL-1567) vs. AL-1576 and Sorbinil in Rat Lens Aldose Reductase

In a direct head-to-head comparison, Alconil (AL-1567) exhibits an IC50 of 27 nM against rat lens aldose reductase. Its direct analog, AL-1576, is approximately 3.2-fold more potent with an IC50 of 8.5 nM, while the reference inhibitor Sorbinil demonstrates comparable inhibitory activity to Alconil [1][2]. This quantitative ranking establishes the precise relative in vitro potency of Alconil within its immediate chemical series.

Aldose Reductase Enzyme Inhibition Diabetic Cataract

In Vivo Efficacy: Alconil (AL-1567) vs. AL-1576 in Normalizing Lens Sorbitol Levels in Diabetic Rats

In a diabetic rat model, oral administration of Alconil (AL-1567) achieved an ED50 of 0.60 mg/kg for the normalization of lens sorbitol levels. In the same study, the more potent analog AL-1576 required a 12-fold lower dose, with an ED50 of 0.05 mg/kg [1]. This quantitative difference demonstrates that despite its lower in vitro potency, Alconil achieves significant in vivo target engagement in the lens.

Diabetic Cataract Polyol Pathway In Vivo Pharmacology

In Vivo Efficacy: Alconil (AL-1567) vs. AL-1576 in Normalizing Sciatic Nerve Sorbitol Levels in Diabetic Rats

For the normalization of sciatic nerve sorbitol levels in the same diabetic rat model, Alconil (AL-1567) exhibits an ED50 of 0.22 mg/kg. The analog AL-1576 demonstrates an ED50 of 0.04 mg/kg, representing a 5.5-fold higher potency in this tissue [1]. Notably, the relative potency gap between the two compounds is smaller in the nerve than in the lens (12-fold difference), indicating tissue-specific pharmacokinetic and pharmacodynamic behavior.

Diabetic Neuropathy Peripheral Nerve In Vivo Pharmacology

Oral Bioavailability: Confirmed In Vivo Activity of Alconil (AL-1567) Following Oral Administration

Alconil (AL-1567) is characterized as an 'orally available' aldose reductase inhibitor, with its in vivo efficacy in reducing tissue sorbitol levels demonstrated specifically following oral administration in diabetic rats [1]. While no direct comparative pharmacokinetic parameters (e.g., AUC, Cmax) have been reported against other ARIs, the functional evidence of oral activity differentiates Alconil from compounds requiring parenteral administration.

Oral Bioavailability Pharmacokinetics In Vivo Efficacy

Optimal Research Applications for Alconil (CAS 97677-19-5) Based on Quantitative Differentiation


Investigating Aldose Reductase Inhibition in Diabetic Neuropathy Models

Given its demonstrated in vivo efficacy in normalizing sciatic nerve sorbitol (ED50 = 0.22 mg/kg) and its oral bioavailability, Alconil is optimally suited for studies examining the role of the polyol pathway in diabetic peripheral neuropathy [1]. Its tissue-specific activity profile, where it retains a more favorable nerve-to-lens potency ratio compared to AL-1576, makes it a valuable tool for dissecting compartment-specific effects of ARIs.

Benchmarking Novel Aldose Reductase Inhibitors in Lens-Based Assays

With a precisely defined IC50 of 27 nM against rat lens aldose reductase and an in vivo ED50 of 0.60 mg/kg in the lens, Alconil serves as a well-characterized reference standard for validating new ARI candidates in cataract-related research [1]. Its intermediate potency between AL-1576 and older inhibitors like Alrestatin provides a useful calibration point for structure-activity relationship (SAR) studies.

Exploring Aldose Reductase as a Target in Chronic Obstructive Pulmonary Disease (COPD)

Alconil has been identified as a research tool for studying the potential role of aldose reductase in COPD . While the specific mechanistic data in pulmonary models is still emerging, the compound's established oral bioavailability and in vivo activity profile support its use in long-term dosing studies to evaluate AR inhibition in lung tissue.

Evaluating Diabetic Retinopathy and Other Ocular Complications

The compound's high activity in lens tissue, as evidenced by the 12-fold potency difference with AL-1576 in the lens compared to a 5.5-fold difference in the nerve, highlights its utility in ocular research [1]. Alconil is particularly relevant for studies where differential tissue penetration and efficacy are key experimental variables.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Alconil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.